molecular formula C58H62N6O5 B12789944 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- CAS No. 134934-67-1

9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Cat. No.: B12789944
CAS No.: 134934-67-1
M. Wt: 923.1 g/mol
InChI Key: XFFHIVTVTPXQRW-WULCZDGASA-N
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Description

The compound 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine base, followed by the introduction of the arabinofuranosyl group. The dibutylamino and methoxyphenyl groups are then added through a series of substitution reactions. Each step requires careful control of temperature, pH, and solvent conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings and amino groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a diverse array of compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: The compound’s unique properties may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the compound’s functional groups and their interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    9H-Purin-6-amine, 9-(3-methyl-3-deoxy-beta-D-allofuranosyl): This compound has a similar purine base but different substituents, leading to different properties and applications.

    9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-beta-D-arabinofuranosyl):

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-(3-deoxy-3-(dibutylamino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- lies in its complex structure, which allows for a wide range of chemical reactions and interactions with biological molecules

Properties

CAS No.

134934-67-1

Molecular Formula

C58H62N6O5

Molecular Weight

923.1 g/mol

IUPAC Name

(2R,3S,4S,5S)-4-(dibutylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C58H62N6O5/c1-5-7-37-63(38-8-6-2)52-50(39-68-58(45-25-17-11-18-26-45,46-27-19-12-20-28-46)47-31-35-49(67-4)36-32-47)69-56(53(52)65)64-41-61-51-54(59-40-60-55(51)64)62-57(42-21-13-9-14-22-42,43-23-15-10-16-24-43)44-29-33-48(66-3)34-30-44/h9-36,40-41,50,52-53,56,65H,5-8,37-39H2,1-4H3,(H,59,60,62)/t50-,52-,53+,56-/m1/s1

InChI Key

XFFHIVTVTPXQRW-WULCZDGASA-N

Isomeric SMILES

CCCCN(CCCC)[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC

Canonical SMILES

CCCCN(CCCC)C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC

Origin of Product

United States

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